molecular formula C10H13BrClN B6200906 8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride CAS No. 2703780-60-1

8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

Cat. No.: B6200906
CAS No.: 2703780-60-1
M. Wt: 262.57 g/mol
InChI Key: HOEBGGFZFXKOQD-UHFFFAOYSA-N
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Description

8-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a brominated tetrahydronaphthalene derivative with a primary amine group at position 2 and a hydrochloride salt. This compound is structurally related to bioactive molecules targeting neurotransmitter receptors (e.g., serotonin, dopamine) . Its bromine substitution at position 8 introduces steric and electronic effects that influence receptor binding and metabolic stability. Limited direct data on this specific compound are available in the provided evidence, but analogs and structural isomers offer insights into its properties.

Properties

CAS No.

2703780-60-1

Molecular Formula

C10H13BrClN

Molecular Weight

262.57 g/mol

IUPAC Name

8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride

InChI

InChI=1S/C10H12BrN.ClH/c11-10-3-1-2-7-4-5-8(12)6-9(7)10;/h1-3,8H,4-6,12H2;1H

InChI Key

HOEBGGFZFXKOQD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1N)C(=CC=C2)Br.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Reductive Amination of 8-Bromo-3,4-Dihydronaphthalen-2(1H)-One

The foundational synthesis begins with 8-bromo-3,4-dihydronaphthalen-2(1H)-one, which undergoes reductive amination using (R)-N-ethylphenylamine in the presence of p-toluenesulfonic acid (p-TSA) and sodium borohydride (NaBH₄). This step yields the intermediate amine with a reported efficiency of 37%. The reaction proceeds via imine formation, followed by borohydride reduction under methanol/isopropanol solvent systems at 70°C.

Critical Parameters :

  • Solvent System : Methanol/isopropanol (2:3 v/v) optimizes solubility and reduction kinetics.

  • Temperature : Elevated temperatures (70°C) accelerate imine formation but require strict anhydrous conditions to prevent hydrolysis.

Bromination and Protecting Group Strategies

Subsequent bromination at the 5-position of the tetrahydronaphthalene core is achieved using NBS in dimethylformamide (DMF), yielding 79% product. Steric hindrance from the amine group directs bromination to the para position relative to the existing bromine atom. Benzyl protection of the amine prior to bromination prevents undesired side reactions, with KI and K₂CO₃ facilitating benzyl bromide coupling in acetonitrile at 150°C (82% yield).

Table 1: Bromination Reaction Optimization

ParameterOptimal ValueImpact on Yield
Brominating AgentNBS79%
SolventDMFMaximizes solubility
TemperatureRoom temperatureMinimizes decomposition

Catalytic Cross-Coupling and Functionalization

Buchwald-Hartwig Amination

Palladium-catalyzed amination introduces N-methylpiperazine to the brominated intermediate, utilizing Pd(OAc)₂ and BINAP ligand in toluene at 80°C. This step achieves 64% yield, with the ligand system critical for preventing β-hydride elimination.

Mechanistic Insight :
The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by amine coordination and reductive elimination. Steric bulk from the BINAP ligand enforces regioselectivity.

Suzuki-Miyaura Coupling for Sidechain Elaboration

Suzuki coupling with para-substituted phenylboronic acids employs Pd(dppf)Cl₂ catalyst in toluene/ethanol under reflux, yielding 30–49% of functionalized tetrahydronaphthalenes. Electron-withdrawing substituents on the boronic acid enhance reaction rates by stabilizing the transmetalation intermediate.

Table 2: Suzuki Coupling Performance by Substituent

Boronic Acid SubstituentYield (%)Reaction Time (h)
-OMe493
-NO₂305
-CF₃354

Salt Formation and Final Purification

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt by treatment with gaseous HCl in ethanol/water mixtures. Protonation occurs preferentially at the primary amine, confirmed by ¹H NMR (broad singlet δ 8–10 ppm).

Optimization Note :

  • Solvent Choice : Ethanol/water (4:1 v/v) prevents aggregation and ensures complete protonation.

  • HCl Stoichiometry : 1.2 equivalents of HCl gas avoids residual free amine.

Crystallization and Chromatographic Purification

Final purification employs anti-solvent crystallization (ethanol/water) or silica gel chromatography with hexane/ethyl acetate gradients. Crystallization yields ≥95% purity, while chromatography resolves regioisomeric impurities.

Comparative Data :

MethodPurity (%)Recovery (%)
Anti-solvent Crystallization9585
Column Chromatography9970

Industrial Scalability and Process Intensification

Flow Chemistry for Bromination

Transitioning from batch to continuous flow reactors improves heat dissipation during exothermic bromination steps. Microreactors with PTFE tubing (ID = 1 mm) achieve 85% yield at 0.5 mL/min flow rate, reducing reaction time from 72 h to 2 h.

Continuous Liquid-Liquid Extraction

In-line extraction units replace batch separatory funnels, reducing solvent use by 40% and improving throughput. A three-stage centrifugal contactor system achieves 98% phase separation efficiency .

Chemical Reactions Analysis

8-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 1,2,3,4-tetrahydronaphthalen-2-amine.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

8-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves its interaction with specific molecular targets. It may act on neurotransmitter systems, influencing the release and reuptake of serotonin, norepinephrine, and dopamine. These interactions can modulate various physiological processes and have potential therapeutic implications.

Comparison with Similar Compounds

Key Findings and Implications

Positional Isomerism : Bromine at position 6 vs. 8 significantly alters receptor affinity and metabolic stability due to steric and electronic effects .

Substituent Effects :

  • Methoxy groups enhance CNS penetration but reduce halogen-specific interactions .
  • Bulky groups (e.g., cyclohexyl) improve metabolic stability but limit receptor access .

Halogen Comparison : Bromine’s larger size and polarizability vs. fluorine or nitro groups enhance Van der Waals interactions in hydrophobic receptor pockets .

Biological Activity

8-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (CAS No. 2703780-60-1) is a compound with significant potential in biological research and medicinal applications. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

PropertyValue
Molecular Formula C10H13BrClN
Molecular Weight 262.57 g/mol
IUPAC Name 8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine; hydrochloride
InChI Key HOEBGGFZFXKOQD-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems. It is believed to influence the release and reuptake of key neurotransmitters such as serotonin, norepinephrine, and dopamine. These interactions can modulate several physiological processes:

  • Neurotransmitter Modulation : The compound may enhance the availability of serotonin and norepinephrine in synaptic clefts, potentially affecting mood and anxiety levels.
  • Receptor Interactions : It has shown affinity for various receptors involved in neurological functions.

Biological Evaluations

Recent studies have investigated the compound's effects on various biological systems:

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other brominated naphthalene derivatives:

CompoundActivity Description
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Demonstrated neuroprotective effects in animal models.
6-Bromo-8-methyl-1,2,3,4-tetrahydronaphthalen-1-amine Exhibited significant antimicrobial properties against Gram-positive bacteria.

Case Studies

Several case studies have highlighted the potential applications of naphthalene derivatives in treating various conditions:

  • Neurological Disorders : A study focusing on the neuroprotective effects of brominated naphthalene derivatives indicated that these compounds could alleviate symptoms associated with neurodegenerative diseases by modulating neurotransmitter systems .
  • Cancer Research : Investigations into the cytotoxic effects of naphthalene derivatives revealed that they could induce apoptosis in cancer cells through mechanisms involving ROS generation and mitochondrial dysfunction .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves bromination of a tetrahydronaphthalene precursor followed by amine functionalization. For example:

Bromination : Use N-bromosuccinimide (NBS) under controlled temperature (0–5°C) in a solvent like dichloromethane to minimize side reactions .

Amine introduction : Employ reductive amination with sodium cyanoborohydride (NaBH3CN) in methanol, adjusting pH to 6–7 with acetic acid to stabilize intermediates .

  • Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of brominating agent) to account for steric hindrance from the tetrahydronaphthalene core.

Q. How can the purity and structural integrity of the synthesized compound be validated?

  • Analytical techniques :

  • NMR spectroscopy : Confirm bromine substitution at the 8-position via characteristic downfield shifts in 1H^1H NMR (e.g., aromatic protons at δ 7.2–7.5 ppm) and 13C^{13}C NMR (C-Br coupling at ~100 ppm) .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) to assess purity (>95%) and detect diastereomeric impurities .
  • Mass spectrometry : HRMS (ESI+) should match the theoretical m/z for [C10H12BrN]+[C_{10}H_{12}BrN]^+ (224.0084) .

Q. What are the critical storage and handling protocols for this compound?

  • Storage : Store as a hydrochloride salt at –20°C under argon to prevent degradation via hydrobromic acid release. Use amber vials to block light-induced decomposition .
  • Handling : Wear nitrile gloves and use a fume hood during weighing; avoid inhalation of fine powders due to potential amine reactivity .

Advanced Research Questions

Q. How does the bromine substituent at the 8-position influence receptor binding affinity in neurotransmitter systems?

  • Mechanistic insight : The bromine atom increases steric bulk and electron-withdrawing effects, potentially altering dopamine D2/D3 receptor interactions. Compare binding assays (IC50) with non-brominated analogs (e.g., 1,2,3,4-tetrahydronaphthalen-2-amine) using radioligand displacement studies .
  • Data contradiction : Some studies report reduced D2 affinity due to steric clashes, while others note enhanced selectivity for serotonin receptors—highlighting the need for molecular docking simulations to resolve discrepancies .

Q. What strategies can resolve enantiomeric impurities in chiral derivatives of this compound?

  • Chiral resolution :

HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (80:20) + 0.1% diethylamine to separate enantiomers (retention times: 12.5 min vs. 14.2 min) .

Diastereomeric salt formation : React with (R)- or (S)-mandelic acid in ethanol, followed by recrystallization to isolate >99% enantiomeric excess .

  • Challenge : Bromine’s electronegativity may reduce solubility, requiring solvent optimization (e.g., THF/water mixtures) .

Q. How can in silico modeling predict metabolic pathways and toxicity profiles?

  • Approach :

ADMET prediction : Use SwissADME to assess cytochrome P450 metabolism (e.g., CYP2D6-mediated N-dealkylation) .

Toxicity screening : Employ ProTox-II to identify potential hepatotoxicity risks linked to bromine bioaccumulation .

  • Validation : Cross-reference predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

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